Fmoc-D-lys(fmoc)-OH
Overview
Description
“Fmoc-D-lys(fmoc)-OH” is a building block for short polar peptides containing D-lysine . It is a vital reagent for peptide synthesis, restricting the D-Lysine residue for selective introduction of D-amino acids into the peptide chains . The Dde protection group enables mild deprotection under specific conditions during solid-phase synthesis, thus augmenting its applicability .
Synthesis Analysis
The synthesis of “Fmoc-D-lys(fmoc)-OH” involves replacing the acetyl group at the N-terminus with aromatic portions, such as the Fmoc protecting group . This process allows the peptides to self-assemble and gel in aqueous solution .Molecular Structure Analysis
“Fmoc-D-lys(fmoc)-OH” is an N-Fmoc-protected form of D-Lysine . It is more lipophilic when Z-protected, making it easier to purify .Chemical Reactions Analysis
The Fmoc group in “Fmoc-D-lys(fmoc)-OH” is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group can be readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .Physical And Chemical Properties Analysis
“Fmoc-D-lys(fmoc)-OH” has a melting point of 106-110℃ and a predicted boiling point of 751.2±60.0 °C . It is a white to slightly yellow powder that is clearly soluble in DMF .Scientific Research Applications
Biomedical Applications : Fmoc-D-lys(fmoc)-OH is used in the development of supramolecular hydrogels with inherent biocompatible and biodegradable properties. These materials show promise in the biomedical field, including antimicrobial applications (Croitoriu et al., 2021).
Peptide Synthesis : It serves as a building block in peptide synthesis. For instance, it's used in the efficient ligation of azido-protected peptides via the thioester method (Katayama et al., 2008).
Gelation and Self-Assembly : The compound is utilized in the formation of organogels and hydrogels, exhibiting properties like minimum gelation concentration, fibrous 3D network structures, and responsiveness to stimuli like ultrasound (Geng et al., 2017).
Nanotechnology : Its application extends to nanotechnology, specifically in the fabrication of nanoassemblies for antibacterial and anti-inflammatory purposes, and in the synthesis of monofunctionalized gold nanoparticles (Schnaider et al., 2019).
Solid-Phase Synthesis : Fmoc-D-lys(fmoc)-OH is used in the solid-phase synthesis of peptides, including the preparation of fluorogenic substrates and DTPA-containing peptides, important for complexing metal ions (Davies & Al-Jamri, 2002).
Future Directions
“Fmoc-D-lys(fmoc)-OH” has potential applications in biomedical fields. For instance, it can be used in the preparation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides for potential biomedical applications . These hydrogels can act as potential materials for tissue engineering, fully supporting cell adhesion, survival, and duplication .
properties
IUPAC Name |
(2R)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJRTKDVFXYEFS-MGBGTMOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628421 | |
Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-lys(fmoc)-OH | |
CAS RN |
75932-02-4 | |
Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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